Differential CYP2C8/3A4 Metabolism and Inhibitor Sensitivity Compared to M-23
o-Desmethyl-cerivastatin (M-1) exhibits a distinct metabolic pathway and inhibitor sensitivity profile compared to the co-eluting M-23 hydroxy metabolite. The formation of M-1 is catalyzed equally by CYP2C8 and CYP3A4, whereas M-23 formation is predominantly mediated by CYP2C8 [1]. This distinction is quantifiable through differential inhibition by the CYP2C8 inhibitor gemfibrozil, where M-1 formation is 3.96-fold less sensitive to inhibition than M-23 in human liver microsomes [2].
| Evidence Dimension | Inhibition of metabolite formation by gemfibrozil (Ki) |
|---|---|
| Target Compound Data | Ki (IC50) = 273 μM (>250 μM) |
| Comparator Or Baseline | M-23 hydroxy-cerivastatin: Ki (IC50) = 69 μM (95 μM) |
| Quantified Difference | 3.96-fold higher Ki for M-1; 3.64-fold higher IC50 for M-1 |
| Conditions | Human liver microsomes; clinically relevant cerivastatin concentrations (0.01–0.04 μM); gemfibrozil concentrations up to 150 μM |
Why This Matters
This differential sensitivity means that M-1 formation is less perturbed by CYP2C8 inhibitors like gemfibrozil, making it a more reliable biomarker for assessing CYP3A4-mediated drug interactions in dual-pathway scenarios.
- [1] Boberg M, Angerbauer R, Fey P, Kanhai WK, Karl W, Kern A, Ploschke J, Radtke M. Metabolism of Cerivastatin by Human Liver Microsomes In Vitro: Characterization of Primary Metabolic Pathways and of Cytochrome P450 Isozymes Involved. Drug Metab Dispos. 1997 Mar;25(3):321-331. View Source
- [2] Wang JS, Neuvonen M, Wen X, Backman JT, Neuvonen PJ. Gemfibrozil Inhibits CYP2C8-Mediated Cerivastatin Metabolism in Human Liver Microsomes. Drug Metab Dispos. 2002 Dec;30(12):1352-1356. View Source
